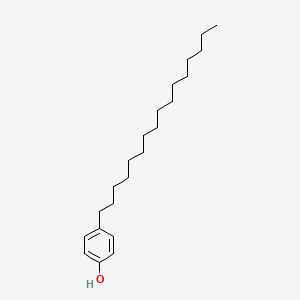

4-Hexadecylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hexadecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20,23H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCHQNXRVNQPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062543 | |

| Record name | Phenol, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-78-8 | |

| Record name | 4-Hexadecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-hexadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hexadecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Pathways for 4-Hexadecylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hexadecylphenol, a long-chain alkylphenol with significant interest in various research and development sectors, including pharmaceuticals and material science. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides illustrative diagrams of the reaction pathways.

Core Synthesis Pathway: Friedel-Crafts Alkylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the introduction of a hexadecyl group onto the phenol ring, primarily at the para position due to the ortho-, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions.

The general reaction can be summarized as follows:

Two main classes of alkylating agents are commonly employed:

-

1-Hexadecene (an alpha-olefin): This is a widely used precursor due to its reactivity and availability. The reaction proceeds via the formation of a secondary carbocation intermediate which then attacks the phenol ring.

-

1-Hexadecanol (a long-chain alcohol): In the presence of a strong acid catalyst, 1-hexadecanol can be dehydrated in situ to form the corresponding carbocation or alkene, which then alkylates the phenol.

A variety of acid catalysts can be utilized to promote this reaction, ranging from traditional Lewis acids to more environmentally benign solid acid catalysts. The choice of catalyst significantly influences the reaction's efficiency, selectivity (para vs. ortho, mono- vs. di-alkylation), and overall yield.

Reaction Mechanism and Selectivity

The Friedel-Crafts alkylation of phenol can proceed through two main pathways: C-alkylation (formation of a C-C bond) and O-alkylation (formation of an ether, a C-O bond).

-

C-Alkylation: This is the desired pathway for the synthesis of this compound. The alkyl group attaches directly to the aromatic ring.

-

O-Alkylation: This side reaction leads to the formation of hexadecyl phenyl ether. O-alkylation is often favored at lower temperatures, while higher temperatures tend to promote the thermodynamically more stable C-alkylated product. The ether can also undergo a Fries rearrangement to the alkylphenol under certain acidic conditions.

The primary product is typically the para-substituted isomer (this compound) due to the steric bulk of the hexadecyl group hindering attack at the ortho positions. However, the reaction conditions and catalyst choice can influence the ortho/para product ratio. Polyalkylation, the addition of more than one hexadecyl group to the phenol ring, can also occur, especially if the molar ratio of the alkylating agent to phenol is high. Using an excess of phenol can help to minimize this side reaction.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis of alkylated phenols using a long-chain olefin mixture (C14-C18), which provides a strong indication of the expected outcomes for the synthesis of this compound.

| Parameter | Value | Catalyst System | Alkylating Agent | Reference |

| Yield of Alkylated Phenols | 81% by weight (based on phenol) | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |

| Molar Ratio (Olefin:Phenol) | ~2.3 : 1 | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |

| Reaction Temperature | 140 °C | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |

| Catalyst Loading | 0.9% by weight ZnO (of total reactants) | Zinc Oxide and Hydrogen Chloride | Mixture of C14-C18 olefins | [1] |

Note: This data is for a mixture of long-chain olefins. Yields and optimal conditions may vary specifically for 1-hexadecene or 1-hexadecanol.

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on the principles of Friedel-Crafts alkylation using a solid acid catalyst, which is a common and often preferred method due to ease of catalyst separation and reduced environmental impact.

Materials:

-

Phenol (C₆H₅OH)

-

1-Hexadecene (C₁₆H₃₂)

-

Solid Acid Catalyst (e.g., Montmorillonite K10 clay, Amberlyst-15, or a zeolite such as H-BEA)

-

Toluene (or another suitable inert solvent)

-

Sodium hydroxide solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Thermometer or thermocouple

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation (if required): Some solid acid catalysts, such as clays or zeolites, may require activation by heating under vacuum to remove adsorbed water. Follow the manufacturer's or literature recommendations for the specific catalyst being used.

-

Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add phenol and the solid acid catalyst. A typical catalyst loading is 5-15% by weight of the limiting reactant (1-hexadecene). Add a suitable amount of an inert solvent like toluene to facilitate stirring. To favor mono-alkylation, a molar excess of phenol is recommended (e.g., a phenol to 1-hexadecene molar ratio of 3:1 to 5:1).

-

Reaction Initiation: Begin stirring the mixture and heat it to the desired reaction temperature. Temperatures typically range from 80°C to 180°C.

-

Addition of Alkylating Agent: Slowly add 1-hexadecene from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours. The slow addition helps to control the reaction exotherm and minimize side reactions like olefin polymerization.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.

-

Work-up - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by filtration. Wash the catalyst with a small amount of toluene or the reaction solvent.

-

Work-up - Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution with a 10% sodium hydroxide solution to remove unreacted phenol. Then, wash with water and finally with brine.

-

Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

-

Purification: The crude product, a viscous oil or a low-melting solid, can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent.

-

Characterization: The final product, this compound, should be characterized to confirm its identity and purity. This can be done using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of Synthesis Pathways

The following diagrams illustrate the core synthesis pathway and the potential for side reactions.

Caption: Primary synthesis route to this compound via a carbocation intermediate.

Caption: Competing reaction pathways in the alkylation of phenol.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of p-Hexadecylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hexadecylphenol, also known as 4-hexadecylphenol, is an organic compound characterized by a phenol group substituted with a sixteen-carbon alkyl chain at the para position. This long lipophilic tail imparts distinct physical and chemical properties, making it a subject of interest in various industrial and research applications, including its use as an intermediate in the synthesis of surfactants, emulsifiers, and phenolic resins.[1] Its amphiphilic nature also lends it utility in surface modification and as a polymer additive.[1] For drug development professionals, the biological activities of long-chain alkylphenols, such as their potential antimicrobial and cytotoxic effects, as well as their interaction with cellular signaling pathways, are of particular significance.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-hexadecylphenol, detailed experimental protocols for its synthesis, and an exploration of its known biological interactions.

Core Physical and Chemical Properties

p-Hexadecylphenol is a solid at room temperature with a high boiling point owing to its significant molecular weight.[1] Its long alkyl chain renders it highly nonpolar, leading to poor solubility in water but good solubility in many organic solvents.

| Property | Value | Source |

| CAS Number | 2589-78-8 | [2][3][4] |

| Molecular Formula | C22H38O | [2][3][4] |

| Molecular Weight | 318.54 g/mol | [2][3][4] |

| Boiling Point | 433.3 °C at 760 mmHg | [1] |

| Physical State | Solid | [4] |

| Purity (typical) | ≥95% | [4] |

| Storage | 2-8°C, sealed in a dry place | [4] |

Spectroscopic Data

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. The hydroxyl proton will likely be a broad singlet, the chemical shift of which is dependent on concentration and solvent. The numerous methylene groups of the hexadecyl chain will produce a large, complex signal in the upfield region (around 1.2-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most downfield in the aromatic region. The carbons of the hexadecyl chain will appear in the upfield aliphatic region.

Expected Infrared (IR) Spectral Data: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic ring will be visible in the 1500-1600 cm⁻¹ region. A C-O stretching vibration characteristic of phenols is expected around 1220 cm⁻¹.[5]

Experimental Protocols

Synthesis of p-Hexadecylphenol via Friedel-Crafts Alkylation

The most common method for the synthesis of p-hexadecylphenol is the Friedel-Crafts alkylation of phenol with 1-hexadecene using an acid catalyst. This electrophilic aromatic substitution reaction directs the alkyl group predominantly to the para position due to the ortho, para-directing effect of the hydroxyl group and steric hindrance at the ortho positions.

Reaction Scheme:

Detailed Methodology:

Materials:

-

Phenol

-

1-Hexadecene

-

Acid Catalyst (e.g., Montmorillonite K-10 clay, Amberlyst-15, or a Lewis acid such as AlCl₃)

-

Solvent (e.g., Toluene or Hexane)

-

Sodium hydroxide solution (for workup)

-

Hydrochloric acid solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation (if required): If using a solid acid catalyst like Montmorillonite K-10, it should be activated by heating under vacuum to remove adsorbed water.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol in the chosen solvent.

-

Addition of Catalyst: Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be optimized.

-

Addition of Alkene: Heat the mixture to the desired reaction temperature (typically between 80°C and 150°C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of time.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, filter it off.

-

Wash the organic phase with a dilute sodium hydroxide solution to remove any unreacted phenol.

-

Neutralize the aqueous phase with hydrochloric acid and back-extract with an organic solvent to recover any product that may have partitioned into the aqueous layer.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

-

Characterization: Confirm the identity and purity of the p-hexadecylphenol product using NMR and IR spectroscopy and determine the melting point.

Biological Activity and Signaling Pathways

Long-chain alkylphenols, including p-hexadecylphenol, are known to exhibit various biological activities. Their lipophilic nature allows them to interact with cell membranes, potentially leading to a range of cellular responses.

Antimicrobial and Cytotoxic Effects

Phenolic compounds, in general, are known for their antimicrobial properties. The long alkyl chain of p-hexadecylphenol enhances its lipophilicity, which may facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and function. Similarly, alkylphenols have been shown to induce cytotoxicity in various cell lines, a property that is being explored for potential therapeutic applications.

Interaction with TRPA1 Signaling Pathway

Recent studies have shown that non-electrophilic alkylphenols can act as agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel. TRPA1 is a broadly-tuned chemosensor expressed in nociceptive neurons. The proposed mechanism of activation involves the alkylphenol partitioning into the plasma membrane and altering its physical properties, such as lipid order and rigidity. This mechanical perturbation of the membrane is then sensed by TRPA1, leading to channel opening, cation influx, and subsequent cellular signaling.[6]

Conclusion

p-Hexadecylphenol is a molecule with distinct physical and chemical properties driven by its phenolic head and long alkyl tail. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, its characteristics can be reliably predicted based on the well-understood chemistry of phenols and long-chain alkanes. The synthetic route via Friedel-Crafts alkylation is a robust and scalable method for its preparation. The emerging understanding of the biological activities of long-chain alkylphenols, particularly their interaction with cellular membranes and ion channels like TRPA1, opens up avenues for further research and potential applications in drug development and other biomedical fields. This guide provides a foundational resource for scientists and researchers working with or interested in the properties and applications of p-hexadecylphenol.

References

- 1. This compound [myskinrecipes.com]

- 2. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemscene.com [chemscene.com]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. The Agonist Action of Alkylphenols on TRPA1 Relates to Their Effects on Membrane Lipid Order: Implications for TRPA1-Mediated Chemosensation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-Hexadecylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hexadecylphenol (C₂₂H₃₈O, Molar Mass: 318.5 g/mol ), a long-chain alkylphenol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections summarize the anticipated spectroscopic data for this compound. The data is compiled from spectral databases and predictive models based on the analysis of phenols and long-chain alkyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the p-substitution on the phenol ring, the molecule exhibits symmetry, simplifying the aromatic region of the spectra.

Table 1: Predicted ¹H-NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.03 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂) |

| ~6.75 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OH) |

| ~4.8-5.5 | br s | 1H | Phenolic -OH |

| ~2.50 | t, J ≈ 7.6 Hz | 2H | Ar-CH₂- |

| ~1.55 | m | 2H | Ar-CH₂-CH₂- |

| ~1.25 | br s | 26H | -(CH₂)₁₃- |

| ~0.88 | t, J ≈ 6.8 Hz | 3H | -CH₃ |

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C-NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~154.0 | C-OH (C1) |

| ~133.0 | C-CH₂ (C4) |

| ~129.5 | Ar-CH (ortho to -CH₂) |

| ~115.5 | Ar-CH (ortho to -OH) |

| ~35.0 | Ar-CH₂- |

| ~31.9 | -(CH₂)n- |

| ~31.5 | Ar-CH₂-CH₂- |

| ~29.7 | -(CH₂)n- (multiple signals) |

| ~29.6 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features of the phenol group and the long aliphatic chain.[1][2][3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded)[2][3] |

| ~3100 - 3000 | Medium | Aromatic C-H stretch[1] |

| ~2955 - 2850 | Strong | Aliphatic C-H stretch |

| ~1610, ~1515 | Medium-Strong | Aromatic C=C ring stretch[1] |

| ~1470 | Medium | Aliphatic C-H bend |

| ~1260 - 1220 | Strong | Phenolic C-O stretch[2][3] |

| ~830 | Strong | p-substituted C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Key Mass Spectrometry Data (GC-MS, EI) for this compound

| m/z | Relative Intensity | Assignment |

| 318 | Moderate | [M]⁺ (Molecular Ion)[4] |

| 107 | High (Base Peak) | [HOC₆H₄CH₂]⁺ (Benzylic cleavage)[4] |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for solid phenolic compounds like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H-NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed: add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak will disappear or significantly diminish.[7]

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H-NMR signals and identify peak multiplicities.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

-

-

Sample Preparation (KBr Pellet):

-

Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[8]

-

GC Conditions:

-

Injector: Splitless mode, temperature ~275-300°C.[8]

-

Column: A non-polar capillary column (e.g., TG-5SilMS or similar) is suitable.[8]

-

Oven Program: Start at a moderate temperature (e.g., 60°C), hold for a few minutes, then ramp at 8-15°C/min to a final temperature of ~300-320°C and hold.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 500.

-

Transfer Line Temperature: ~300°C.[8]

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. adichemistry.com [adichemistry.com]

- 4. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 4-Hexadecylphenol

This guide provides a comprehensive overview of the physicochemical properties of 4-Hexadecylphenol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a chemical compound with a long alkyl chain attached to a phenol group, giving it amphiphilic properties. This characteristic makes it a subject of interest in various industrial and research applications, including its use as an intermediate in the synthesis of surfactants and emulsifiers.[1]

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from experimental design to chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₈O | [1][2][3][4] |

| Molecular Weight | 318.54 g/mol | [2] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 2589-78-8 | [1][2][3] |

| Boiling Point | 433.3 °C at 760 mmHg | [1] |

| Monoisotopic Mass | 318.292265831 Da | [3][4] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis and analysis of this compound. Below are generalized methodologies that can be adapted for specific laboratory settings.

Synthesis of this compound (Friedel-Crafts Alkylation)

-

Reaction Setup: A solution of phenol in a suitable solvent (e.g., nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is slowly added to the solution while stirring.

-

Alkylation: 1-Hexadecene is added dropwise to the mixture. The reaction is then heated to a specific temperature and maintained for several hours to allow for the alkylation to proceed.

-

Quenching and Extraction: The reaction mixture is cooled and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum is recorded to confirm the presence of aromatic protons, the phenolic hydroxyl proton, and the protons of the hexadecyl chain.

-

¹³C NMR Analysis: The carbon-13 NMR spectrum is recorded to identify the number of unique carbon environments, confirming the structure of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a newly synthesized batch of this compound.

Caption: Workflow for the analysis of this compound.

References

4-Hexadecylphenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hexadecylphenol, a long-chain alkylphenol (LCAP) of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological activity based on current understanding of related compounds.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

-

IUPAC Name: this compound[1]

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

p-Hexadecylphenol[1]

-

Phenol, 4-hexadecyl-[1]

-

4-Palmitylphenol[1]

-

mono-hexadecylphenol[1]

-

p-n-hexadecylphenol[1]

-

4-(hexadec-1-yl)phenol[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₈O | PubChem |

| Molecular Weight | 318.5 g/mol | PubChem[1] |

| CAS Number | 2589-78-8 | PubChem[1] |

| Appearance | Solid (Predicted) | |

| Boiling Point | ~433 °C (Predicted) | |

| Melting Point | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents | General knowledge |

| XLogP3 | 9.7 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved via the Friedel-Crafts alkylation of phenol with 1-hexadecene. This electrophilic aromatic substitution reaction is catalyzed by a strong acid. Below is a detailed experimental protocol that can be adapted for this synthesis.

Reaction Principle

The Friedel-Crafts alkylation involves the protonation of the alkene (1-hexadecene) by a strong acid catalyst to form a carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the para position due to steric hindrance at the ortho positions, to yield this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a general procedure for the alkylation of phenol and can be specifically adapted for the synthesis of this compound using 1-hexadecene.

Materials:

-

Phenol

-

1-Hexadecene

-

Acid Catalyst (e.g., Amberlyst-15, sulfuric acid, or phosphoric acid)

-

Toluene (or other suitable solvent)

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Distillation apparatus

-

Separatory funnel

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like toluene.

-

Catalyst Addition: Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be determined based on literature for similar reactions.

-

Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 80-150 °C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of 1-2 hours to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Catalyst Removal: If a solid catalyst was used, it can be removed by filtration. If a liquid acid was used, it needs to be neutralized.

-

Neutralization: Carefully add a dilute solution of sodium hydroxide to neutralize the acidic catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis

Potential Biological Activity and Signaling Pathway Interference

While specific studies on the biological signaling pathways directly affected by this compound are limited, extensive research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, provides valuable insights. These compounds are known endocrine disruptors, primarily through their interaction with estrogen receptors.[2][3][4][5][6] Furthermore, some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] Given the structural similarities, it is plausible that this compound may exhibit similar activities.

Potential Interference with the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[8][] Disruption of this pathway is implicated in various diseases, including cancer. Some endocrine-disrupting compounds can interfere with this pathway, leading to altered cellular responses.

The diagram below illustrates a simplified model of the TGF-β signaling pathway and indicates a potential point of interference by compounds like this compound, based on the activity of related alkylphenols. It is important to note that this is a hypothesized mechanism for this compound and requires experimental validation.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is necessary to fully elucidate its biological activities and potential applications.

References

- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Roles of ERRα and TGF-β signaling in stemness enhancement induced by 1 µM bisphenol A exposure via human neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

4-Hexadecylphenol: A Technical Health and Safety Profile for Research Professionals

Disclaimer: This document provides an in-depth summary of the available health and safety information for 4-Hexadecylphenol (CAS No. 2589-78-8). It is intended for researchers, scientists, and drug development professionals. A significant lack of specific toxicological data for this compound necessitates a precautionary approach to handling and a reliance on information from structurally related long-chain alkylphenols and the broader phenol chemical class.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its potential for absorption, distribution, and environmental fate.

| Property | Value | Reference |

| CAS Number | 2589-78-8 | [1][2] |

| Molecular Formula | C₂₂H₃₈O | [1] |

| Molecular Weight | 318.54 g/mol | [1] |

| Boiling Point | 433.3 °C at 760 mmHg | |

| log Kow (Octanol-Water Partition Coefficient) | 9.7 (Predicted) |

Toxicological Data Summary

There is a notable absence of specific quantitative toxicological data for this compound in publicly available literature and databases. The following table summarizes the potential hazards based on data from analogous long-chain alkylphenols (e.g., dodecylphenol, nonylphenol) and the general toxicological profile of phenolic compounds. It is critical to handle this compound as a hazardous substance until specific data becomes available.

| Toxicological Endpoint | Summary of Potential Hazard (Based on Analogue Data) | Reference |

| Acute Oral Toxicity | No data available for this compound. Phenols, in general, can be toxic if swallowed. | [3][4] |

| Acute Dermal Toxicity | No data available for this compound. Phenol is readily absorbed through the skin and can cause systemic toxicity. | [3] |

| Acute Inhalation Toxicity | No data available for this compound. Inhalation of phenol vapors can cause respiratory irritation. | [4] |

| Skin Corrosion/Irritation | No specific data is available. However, analogue long-chain alkylphenols like dodecylphenol are reported to be corrosive or severely irritating to the skin. Therefore, this compound should be considered a potential skin corrosive/irritant. | [5] |

| Serious Eye Damage/Irritation | No specific data is available. Chemicals that are corrosive to the skin are also considered to cause serious eye damage. Analogue compounds have shown irreversible eye damage. This compound should be treated as a substance that can cause serious eye damage. | [5] |

| Respiratory or Skin Sensitization | No data available for this compound. Some phenolic compounds may cause skin sensitization. | [3] |

| Germ Cell Mutagenicity | No data available for this compound. Some substituted phenols have shown mutagenic potential. | |

| Carcinogenicity | No data available for this compound. The carcinogenicity of phenols varies widely depending on the specific compound. | [4] |

| Reproductive Toxicity | No data available for this compound. Some alkylphenols are known endocrine disruptors and can have adverse effects on reproductive organs. | [5][6] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. Phenol itself can affect the central nervous system, liver, and kidneys with repeated exposure. | [3] |

| Aquatic Toxicity | Data for long-chain alkylphenols suggest that they are generally toxic to aquatic organisms, with toxicity increasing with the length of the alkyl chain. | [7] |

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to determine its toxicological profile, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD 420, 423, or 425)

The acute oral toxicity would be assessed using one of the following methods to determine the LD50 (the dose that is lethal to 50% of the test animals):

-

OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise procedure at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing mortality.[8]

-

OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step. The outcome is the classification of the substance into a specific toxicity class based on the observed mortality.[9]

-

OECD 425 (Up-and-Down Procedure): This is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.[10]

General Protocol:

-

Animal Model: Typically, young adult female rats are used.

-

Administration: The test substance is administered by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Skin Corrosion/Irritation (OECD 439 - In Vitro)

Given the expectation of skin irritation or corrosion, an in vitro test using a reconstructed human epidermis (RhE) model is the recommended first step to avoid animal testing.

Protocol (OECD 439):

-

Test System: A commercially available RhE model is used.[11][12]

-

Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The exposure period is typically up to 60 minutes.

-

Viability Assessment: After exposure, the tissue viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[13]

Serious Eye Damage/Irritation (OECD 405)

If a substance is classified as a skin corrosive, it is assumed to cause serious eye damage, and no further testing is necessary. If it is a skin irritant or non-irritant, a sequential testing strategy is employed.

Protocol (OECD 405):

-

Weight-of-Evidence Analysis: All available data is reviewed first.[14]

-

In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests are performed to predict eye corrosion or severe irritation.

-

In Vivo Test (if necessary): A single albino rabbit is used for the initial in vivo test. The substance is instilled into the conjunctival sac of one eye.[15]

-

Observation: The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals (1, 24, 48, and 72 hours). The observation period can extend up to 21 days to assess reversibility.[16]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical.

Protocol (OECD 429):

-

Animal Model: Mice are used for this assay.

-

Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.[17]

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

-

Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

-

Classification: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to control animals. An SI of ≥ 3 is typically considered a positive result for sensitization.

Mutagenicity (OECD 471 - Bacterial Reverse Mutation Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.

Protocol (OECD 471):

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[18][19][20]

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[21]

-

Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on an amino acid-deficient medium) is counted.

-

Classification: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Visualizations

The following diagrams illustrate the workflows for key toxicological assessments and a potential signaling pathway for endocrine disruption by alkylphenols.

Caption: Workflow for in vitro skin irritation and corrosion testing.

Caption: Sequential testing strategy for assessing eye irritation.

Caption: Potential signaling pathway for endocrine disruption by alkylphenols.

Conclusion and Recommendations

Due to the significant data gaps in the toxicological profile of this compound, a high degree of caution is warranted. Researchers, scientists, and drug development professionals should handle this compound as potentially corrosive to skin and eyes, and as a substance with unknown acute and chronic toxicity. The use of appropriate personal protective equipment (gloves, eye protection, lab coat) and engineering controls (chemical fume hood) is essential. Further research is required to fully characterize the health and safety profile of this compound. The experimental protocols outlined in this guide, based on OECD guidelines, provide a roadmap for generating the necessary data to perform a comprehensive risk assessment.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Phenol, 4-hexadecyl- | C22H38O | CID 75768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. epa.gov [epa.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Alkylphenol ethoxylates and alkylphenols--update information on occurrence, fate and toxicity in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. oecd.org [oecd.org]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. iivs.org [iivs.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 19. OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 471 ... - OECD - Google 圖書 [books.google.com.tw]

- 20. oecd.org [oecd.org]

- 21. biosafe.fi [biosafe.fi]

4-Hexadecylphenol: An In-depth Technical Guide to its Environmental Fate and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexadecylphenol, a long-chain alkylphenol, is a compound of emerging environmental concern due to its potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and toxicological profile of this compound. Due to the limited availability of data specific to this compound, information from structurally similar long-chain alkylphenols, such as para-C12-alkylphenols and nonylphenol, has been used to infer its likely behavior and effects. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and risk assessment.

Introduction

Alkylphenols are a class of synthetic organic compounds widely used in the production of alkylphenol ethoxylates, which are non-ionic surfactants employed in a variety of industrial and consumer products. The degradation of these products in the environment can lead to the formation of more persistent and toxic alkylphenols.[1] this compound, with a 16-carbon alkyl chain, is a higher molecular weight alkylphenol.[2] While its production in Europe may have ceased, its potential presence in the environment and its inherent chemical properties warrant a thorough evaluation of its environmental fate and toxicity.[2] Long-chain alkylphenols are generally more toxic to aquatic organisms than those with shorter alkyl chains.[3] This guide aims to consolidate the available information and provide a framework for understanding the environmental risks associated with this compound.

Physicochemical Properties

The physicochemical properties of this compound play a crucial role in determining its environmental distribution and bioavailability. Based on data for analogous long-chain alkylphenols, the following properties are expected for this compound.

| Property | Predicted Value/Information | Analogue Compound |

| Molecular Formula | C₂₂H₃₈O | - |

| Molecular Weight | 318.5 g/mol | - |

| Water Solubility | Very low (e.g., 31 µg/L at 22°C for main components of para-C12-alkylphenols) | para-C12-alkylphenols[2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | High (e.g., 7.14 for para-C12-alkylphenols) | para-C12-alkylphenols[2] |

| Vapor Pressure | Low (e.g., 0.009 Pa at 20°C for para-C12-alkylphenols) | para-C12-alkylphenols[2] |

Environmental Fate

The environmental fate of this compound is governed by processes such as biodegradation, photodegradation, hydrolysis, and bioaccumulation.

Biodegradation

Biodegradation is the primary mechanism for the removal of alkylphenols from the environment. However, long-chain alkylphenols like this compound are expected to be resistant to rapid degradation.

-

Persistence: this compound is expected to be persistent in the environment, particularly in anaerobic conditions found in sediments.[1] The degradation of alkylphenols generally decreases with increasing alkyl chain length.

-

Microbial Degradation: A variety of microorganisms, including bacteria and fungi, have been shown to degrade shorter-chain alkylphenols.[4][5][6] The degradation of long-chain alkylphenols often occurs through co-metabolism, where the microorganisms utilize other carbon sources for growth while fortuitously degrading the alkylphenol.[7] The initial step in the aerobic degradation of 4-alkylphenols by some bacteria involves the hydroxylation of the methylene group adjacent to the benzene ring.[8]

Photodegradation and Hydrolysis

-

Photodegradation: While alkylphenols can undergo indirect photolysis in the atmosphere via reactions with hydroxyl radicals, this is not considered a major degradation pathway in aquatic or soil environments.[3][9][10] The estimated atmospheric half-lives for most alkylphenols are on the order of a few hours.[3]

-

Hydrolysis: Alkylphenols are not expected to undergo significant hydrolysis under typical environmental conditions.[3]

Bioaccumulation

The high lipophilicity of this compound, as indicated by its predicted high log K_ow_, suggests a strong potential for bioaccumulation in aquatic organisms.

-

Bioconcentration Factor (BCF): While a specific BCF for this compound is not available, a measured fish bioconcentration factor of 823 has been reported for para-C12-alkylphenols.[2] Studies on nonylphenol have shown significant bioaccumulation in benthic organisms, indicating the potential for transfer to higher trophic levels.[11]

-

Partitioning: Due to its low water solubility and high hydrophobicity, this compound is expected to partition strongly to sediment and soil when released into the environment.[1][2]

Toxicity

Long-chain alkylphenols are known to be toxic to a range of organisms and can act as endocrine disruptors.

Aquatic Toxicity

Longer-chain alkylphenols generally exhibit higher toxicity to aquatic organisms.[3]

| Test Organism | Endpoint | Toxicity Value (mg/L) | Analogue Compound |

| Fathead minnow (Pimephales promelas) | 96-h LC₅₀ | 8.3 - 68 | Phenol[12] |

| Rainbow trout (Oncorhynchus mykiss) | 48-h LC₅₀ | 5.2 - 16.6 | Phenol[12] |

| Daphnia magna | 96-h LC₅₀ | 2.12 | 2,4-dimethylphenol[12] |

| Vibrio fischeri | 5-min EC₅₀ | 0.01 | 4-isopropylphenol[13] |

| Fish and Invertebrates (various) | Chronic Toxicity | 0.070 - 0.42 | Hexadecyl and heptadecyl sulfate[14] |

| Algae (various) | Chronic Toxicity | 0.5 - 7.8 | Hexadecyl and heptadecyl sulfate[14] |

A Predicted No-Effect Concentration (PNEC) for freshwater aquatic organisms of 0.04 µg/L has been proposed for para-C12-alkylphenols.[2]

Endocrine Disruption

Alkylphenols are well-documented endocrine-disrupting chemicals (EDCs), primarily through their ability to mimic estrogen.[1][15][16]

-

Mechanism of Action: this compound is expected to bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine signaling.[15] Alkylphenols have also been shown to act as antagonists for the androgen receptor (AR) and progesterone receptor (PR).[15]

-

Effects on Aromatase: Some alkylphenols can modulate the expression of cytochrome P450 aromatase genes (cyp19a and cyp19b), which are responsible for the conversion of androgens to estrogens.[17]

Mammalian Toxicity

Limited data is available on the mammalian toxicity of this compound.

-

Acute Toxicity: An acute dermal toxicity study in rabbits with para-C12-alkylphenols showed mortality at high doses (>3000 mg/kg), suggesting some dermal absorption.[2] Oral and dermal LD₅₀ values for phenol in laboratory animals range from 300-600 mg/kg-bw and 670-1400 mg/kg-bw, respectively.[18]

-

Systemic Effects: Systemic effects of phenol poisoning in humans include gastrointestinal irritation, dermal necrosis, and cardiac arrhythmias.[18]

Experimental Protocols

The following section outlines general experimental protocols for the analysis of this compound in environmental matrices, based on established methods for other alkylphenols.

Sample Collection and Preparation

-

Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Acidify samples to pH < 2 with a suitable acid (e.g., sulfuric acid) to inhibit microbial degradation.

-

Sediment/Soil Samples: Collect sediment or soil samples using appropriate coring or grab sampling devices. Store samples frozen at -20°C until analysis.

-

Biota Samples: Collect tissue samples from target organisms and store them frozen at -80°C.

Extraction

-

Solid-Phase Extraction (SPE) for Water Samples:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the acidified water sample through the cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the retained this compound with a suitable organic solvent (e.g., methanol, acetone).[19]

-

-

Soxhlet or Pressurized Liquid Extraction (PLE) for Solid Samples:

-

Homogenize and lyophilize the sediment, soil, or biota samples.

-

Extract the samples with an appropriate solvent or solvent mixture (e.g., acetone, hexane/acetone) using a Soxhlet apparatus or a PLE system.[20]

-

Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the extracted this compound to increase its volatility (e.g., using BSTFA or MSTFA).[21]

-

Inject the derivatized extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Quantify this compound using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[19][21]

-

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection:

-

Separate the extract on a C18 HPLC column using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile, methanol).

-

Detect this compound using a fluorescence detector (excitation/emission wavelengths specific to phenols) or a mass spectrometer (electrospray ionization in negative mode).

-

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of endocrine disruption by this compound.

Experimental Workflow

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This technical guide highlights the significant data gaps that exist for the environmental fate and toxicity of this compound. Based on the available information for structurally similar long-chain alkylphenols, it can be concluded that this compound is likely to be a persistent, bioaccumulative, and toxic substance, with the potential to act as an endocrine disruptor.

Future research should focus on:

-

Developing and validating analytical methods specifically for this compound in various environmental matrices.

-

Conducting laboratory studies to determine its biodegradation rates under different environmental conditions, as well as its potential for photodegradation and hydrolysis.

-

Performing ecotoxicity tests with a range of aquatic and terrestrial organisms to establish reliable toxicity data (e.g., LC₅₀, EC₅₀, NOEC).

-

Investigating the endocrine-disrupting potential of this compound through in vitro and in vivo assays.

-

Monitoring environmental concentrations of this compound to assess the extent of contamination and potential risks to ecosystems and human health.

A more complete understanding of the environmental behavior and toxicological effects of this compound is essential for developing effective risk management strategies and protecting environmental and human health.

References

- 1. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkylphenol Biotransformations Catalyzed by 4-Ethylphenol Methylenehydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Influences of sedimentary organic matter quality on the bioaccumulation of 4-nonylphenol by estuarine amphipods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ccme.ca [ccme.ca]

- 13. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The acute and chronic toxicity of hexadecyl and heptadecyl sulfate to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of the environmental endocrine disruptor 4-octylphenol on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish Rivulus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oehha.ca.gov [oehha.ca.gov]

- 19. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]

Commercial suppliers and availability of 4-Hexadecylphenol

An In-depth Overview of Commercial Availability, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexadecylphenol is a long-chain alkylphenol that holds potential for various research and development applications. This technical guide provides a comprehensive overview of its commercial availability, synthesis methodologies, and known biological activities of related compounds, offering a valuable resource for professionals in the fields of chemistry and life sciences. While specific data on the biological effects of this compound remains limited, this document compiles available information on its properties and the broader class of alkylphenols to guide future research endeavors.

Commercial Availability

This compound is available from a number of commercial chemical suppliers catering to the research and development community. These suppliers offer the compound in various purities and quantities, suitable for laboratory-scale experimentation.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| BroadPharm | >95% | 25 mg, 50 mg, 100 mg, 250 mg | 2589-78-8 |

| MedChemExpress | >98% | 50 mg, 100 mg | 2589-78-8 |

| CymitQuimica | Not specified | 50 mg, 100 mg, 250 mg | 2589-78-8 |

| Santa Cruz Biotechnology | Not specified | 1 g, 5 g | 2589-78-8 |

| Toronto Research Chemicals | >98% | 100 mg, 500 mg, 1 g | 2589-78-8 |

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₈O | PubChem |

| Molecular Weight | 318.5 g/mol | PubChem |

| CAS Number | 2589-78-8 | PubChem |

| Appearance | Solid (form may vary) | CymitQuimica[1] |

| Purity | Typically >95% | BroadPharm, MedChemExpress |

| Solubility | Soluble in organic solvents | General chemical knowledge |

| Storage Temperature | -20°C | BroadPharm |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the reaction of phenol with a C16 alkylating agent in the presence of a Lewis acid catalyst.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Phenol

-

1-Hexadecene

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol in anhydrous DCM.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.

-

Alkylation: Add 1-hexadecene dropwise from the dropping funnel to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid.

-

Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired this compound isomer.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct studies on the biological activity and effects on signaling pathways of this compound are scarce in the available literature. However, research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, suggests that these compounds can exhibit biological effects, primarily as endocrine-disrupting chemicals.

It is hypothesized that long-chain alkylphenols may interact with cellular signaling pathways, although the specific mechanisms for the 4-hexadecyl derivative are yet to be elucidated. Based on studies of related compounds, potential areas of investigation for this compound could include:

-

Estrogen Receptor Signaling: Shorter-chain alkylphenols are known to be xenoestrogens, capable of binding to estrogen receptors and modulating their activity.

-

TGF-β Signaling Pathway: Some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial for cell growth, differentiation, and apoptosis.

Hypothesized Signaling Pathway Interaction:

Caption: Hypothesized interaction of this compound with a cellular signaling pathway.

It is critical to emphasize that these are potential areas of investigation based on the activities of structurally related compounds, and dedicated research is required to determine the specific biological effects of this compound.

Conclusion and Future Directions

This compound is a commercially available long-chain alkylphenol with potential applications in various research areas. While its synthesis can be achieved through established methods like the Friedel-Crafts alkylation, specific and optimized protocols are yet to be widely published. The biological activity of this compound remains largely unexplored. Future research should focus on:

-

Developing and optimizing a detailed, reproducible synthesis protocol.

-

Investigating the cytotoxic and other biological effects of this compound in various cell lines.

-

Elucidating its potential interactions with specific cellular signaling pathways, particularly in the context of endocrine disruption.

This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound, highlighting the current knowledge gaps and suggesting avenues for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Hexadecylphenol in Surfactant Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexadecylphenol is a valuable hydrophobic starting material for the synthesis of a variety of surfactants. Its long C16 alkyl chain provides significant lipophilicity, making the resulting surfactants effective at reducing surface tension and forming micelles at low concentrations. These properties are highly desirable in numerous applications, including as emulsifying agents, detergents, and in the formulation of drug delivery systems.[1] This document provides an overview of the synthesis of non-ionic, anionic, and cationic surfactants derived from this compound, including generalized experimental protocols and expected physicochemical properties. While detailed experimental data for this compound-based surfactants is limited in publicly available literature, the protocols and data presented are based on established methodologies for long-chain alkylphenols and provide a strong foundation for research and development.

Physicochemical Properties of this compound

A clear understanding of the starting material is crucial for the successful synthesis of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₈O | [2] |

| Molecular Weight | 318.5 g/mol | [2] |

| CAS Number | 2589-78-8 | [2] |

| Appearance | Not specified, likely a waxy solid | |

| Solubility | Insoluble in water, soluble in organic solvents | |

| XLogP3 | 9.7 | [2] |

I. Non-ionic Surfactants: this compound Ethoxylates

The most common non-ionic surfactants derived from alkylphenols are the polyoxyethylene ethers, synthesized through ethoxylation. The length of the polyoxyethylene chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for various applications.

Synthesis Workflow: Ethoxylation of this compound

References

Applications of 4-Hexadecylphenol in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Hexadecylphenol in polymer chemistry. The information is curated for professionals in research and development, with a focus on practical synthesis and characterization.

Application as a Monomer in Phenolic Resins

Introduction:

This compound serves as a valuable monomer in the synthesis of phenolic resins. The incorporation of its long C16 alkyl chain into the polymer backbone imparts significant hydrophobicity, enhanced flexibility, and improved solubility in non-polar solvents when compared to conventional phenol-formaldehyde resins. These modified resins are well-suited for specialty applications such as high-performance coatings, adhesives for non-polar substrates, and as matrices in fiber-reinforced composites where compatibility with hydrophobic fibers is crucial.

Experimental Protocol: Synthesis of this compound-Formaldehyde Resin (Resol Type)

This protocol is adapted from established procedures for the synthesis of alkylphenol-formaldehyde resins.[1][2][3][4][5]

Materials:

-

This compound (MW: 318.54 g/mol )

-

Formaldehyde (37 wt. % in H₂O)

-

Sodium Hydroxide (NaOH)

-

Toluene

-

1 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser, mechanical stirrer, and thermometer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (e.g., 63.71 g, 0.2 mol).

-

Addition of Reagents: To the flask, add formaldehyde solution (e.g., 24.3 g, 0.3 mol of formaldehyde) and toluene (100 mL).

-

Catalyst Introduction: While stirring the mixture, slowly add a 50 wt. % aqueous solution of NaOH (e.g., 1.6 g, 0.02 mol of NaOH).

-

Polycondensation Reaction: Heat the reaction mixture to 95°C under constant stirring. Maintain this temperature for 3 hours. The reaction progress can be monitored by measuring the viscosity of aliquots.

-

Neutralization: After the reaction, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 1 M HCl dropwise until the pH of the aqueous layer is neutral (pH ~7).

-

Washing: Wash the organic layer twice with 100 mL portions of deionized water to remove any salts formed during neutralization.

-